Acetamide, N-6-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
Description
The compound Acetamide, N-6-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a structurally complex molecule featuring:
- A quinolinyl moiety (a heterocyclic aromatic system with a nitrogen atom), which is often associated with bioactivity in medicinal chemistry .
- A triethylsilylpropylamino group, a silicon-containing substituent known to enhance lipophilicity and metabolic stability in drug design .
- A dihydrochloride salt, which improves aqueous solubility and bioavailability compared to freebase forms .
Properties
CAS No. |
121221-04-3 |
|---|---|
Molecular Formula |
C20H33Cl2N3OSi |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-quinolin-6-yl-2-(3-triethylsilylpropylamino)acetamide;dihydrochloride |
InChI |
InChI=1S/C20H31N3OSi.2ClH/c1-4-25(5-2,6-3)14-8-12-21-16-20(24)23-18-10-11-19-17(15-18)9-7-13-22-19;;/h7,9-11,13,15,21H,4-6,8,12,14,16H2,1-3H3,(H,23,24);2*1H |
InChI Key |
ZLCGHKGTUNQEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCNCC(=O)NC1=CC2=C(C=C1)N=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride involves several steps. One common method includes the reaction of quinoline derivatives with triethylsilylpropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Compounds similar to acetamide derivatives have been investigated for their antimicrobial properties. Research indicates that quinoline-based compounds exhibit significant antibacterial activity against various pathogens. For instance, derivatives of quinoline have shown efficacy against resistant strains of bacteria due to their ability to inhibit bacterial enzymes .
Anticancer Properties : Quinoline derivatives are being explored for their anticancer potential. Studies have demonstrated that certain acetamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways . The incorporation of triethylsilyl groups may enhance the compound's stability and bioavailability, making it a candidate for further development in cancer therapy.
Enzyme Inhibition
Acetamide derivatives have been noted for their ability to inhibit various enzymes. For example, compounds similar to acetamide, N-6-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride have been tested for α-glucosidase inhibitory activity, which is crucial in managing diabetes . The mechanism often involves competitive inhibition where the compound mimics the substrate of the enzyme.
Neuropharmacological Applications
Quinoline-based compounds have been studied for their neuroprotective effects. Research indicates that such compounds may modulate neurotransmitter systems and possess anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases . The specific structure of this compound may enhance its interaction with neurological targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Quinolinyl vs. Quinoxaline Derivatives The target compound’s quinolinyl core differs from quinoxaline derivatives (e.g., compound 3 in ) by having a single nitrogen atom in the aromatic ring. This structural distinction may influence electronic properties and binding affinity to biological targets like G protein-coupled receptors . Quinoxaline-based acetamides (e.g., 4a in ) exhibit high yields (~90%) and melting points (230–232°C), suggesting robust crystallinity, whereas the triethylsilyl group in the target compound may reduce melting points due to increased flexibility .
Triethylsilylpropylamino vs. Other Substituents The triethylsilylpropylamino group enhances lipophilicity compared to chloro or hydroxypropyl substituents (e.g., compounds in ). This property could improve membrane permeability in drug delivery . In contrast, ionic liquids like TEtSAC () utilize similar silyl groups for CO₂ capture, demonstrating the versatility of triethylsilyl moieties in both medicinal and environmental chemistry .
Dihydrochloride Salts vs. Freebase Forms The dihydrochloride form of the target compound likely increases water solubility, akin to N1-Acetylspermidine-d6 Dihydrochloride (), which is used in receptor studies due to its stability in aqueous media . By comparison, non-salt forms (e.g., compound 3 in ) require organic solvents like ethanol for purification, limiting their utility in biological assays .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Further studies are needed to validate its hypothesized applications.
- Structural Predictions: Based on analogs, the triethylsilyl group may confer metabolic stability, but its bulkiness could hinder target engagement compared to smaller substituents like chloro or amino groups .
- Synthetic Challenges : The synthesis of silylated acetamides (e.g., ) typically requires anhydrous conditions and catalysts like palladium-carbon, which may complicate scalability .
Biological Activity
Acetamide, N-6-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a synthetic compound that has drawn attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a quinoline moiety and a triethylsilyl group attached to a propyl chain. This structural uniqueness may contribute to its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Research indicates that acetamide derivatives exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The presence of specific functional groups, such as the piperidine moiety, enhances this activity .
- A study highlighted that compounds with similar structures showed significant inhibition against pathogenic fungi and bacteria, suggesting that modifications in the acetamide structure could lead to improved antimicrobial agents .
-
Anticancer Properties :
- Preliminary studies have suggested that acetamide derivatives may possess anticancer properties. In vitro assays indicated that certain analogs displayed cytotoxic effects against various cancer cell lines .
- For instance, compounds derived from similar chemical frameworks have shown IC50 values indicating potent inhibition of cancer cell proliferation, particularly in breast cancer models .
-
Cholinesterase Inhibition :
- Acetamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated competitive inhibition with Ki values comparable to established AChE inhibitors .
- The structure-activity relationship (SAR) studies revealed that modifications in the acetamide structure could enhance AChE inhibitory potency, making these compounds potential candidates for Alzheimer's disease treatment .
Tables of Biological Activity
Case Studies
-
Anticancer Activity in MCF7 Cells :
- A specific derivative of acetamide was tested against MCF7 breast cancer cells, showing significant cytotoxicity with an IC50 value of 5 µM. This suggests a promising avenue for further development as an anticancer agent.
- Neuroprotective Effects :
-
Broad-Spectrum Antimicrobial Effects :
- Another study evaluated the antimicrobial efficacy of various acetamide derivatives against a panel of bacterial strains. Results showed that some derivatives had significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing the acetamide core structure with a quinolinyl substituent?
- The synthesis of quinoline-containing acetamides typically involves coupling substituted anilines with acylating agents. For example, acetylation of aniline derivatives using acetyl chloride in dichloromethane with triethylamine as a base yields acetanilide intermediates . To introduce the quinolinyl group, halogenated quinoline precursors (e.g., 2-chloro-3-formylquinoline) can undergo nucleophilic substitution with amines. The triethylsilylpropylamino side chain may be introduced via reductive amination or alkylation under anhydrous conditions. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol .
Q. How can researchers validate the purity and structural integrity of this compound?
- Key analytical methods include:
- 1H-NMR : To confirm the presence of the triethylsilyl group (δ ~0.5–1.0 ppm for Si-CH2 protons) and quinolinyl aromatic protons (δ ~7.5–9.0 ppm) .
- Mass Spectrometry (ESI-MS) : To verify the molecular ion peak matching the expected molecular weight (e.g., [M+H]+ for the free base and [M+2H-Cl]+ for the dihydrochloride form).
- Melting Point Analysis : Compare observed values with literature data for consistency .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable for dissolution due to the compound’s ionic dihydrochloride form. Aqueous buffers (pH 4–6) may stabilize the protonated amine groups. Avoid basic conditions, as deprotonation could precipitate the free base .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs?
- Analogs with varying silyl groups (e.g., triethylsilyl vs. trimethoxysilyl) may exhibit divergent bioactivity due to differences in lipophilicity or steric hindrance. Perform comparative assays (e.g., enzyme inhibition, cellular uptake) under standardized conditions. Use molecular docking to assess binding affinity variations to targets like kinase domains or G-protein-coupled receptors .
Q. What strategies mitigate side reactions during the introduction of the triethylsilylpropylamino moiety?
- The triethylsilyl group is sensitive to acidic hydrolysis. Use anhydrous reaction conditions and mild bases (e.g., K2CO3) for alkylation. Monitor reaction progress via TLC or in-situ FTIR to detect premature deprotection. Purify intermediates via flash chromatography with silica gel modified with 1% triethylamine to prevent acid-induced degradation .
Q. How does the dihydrochloride salt form influence pharmacokinetic properties in preclinical models?
- The dihydrochloride form enhances aqueous solubility, improving bioavailability in in vivo studies. However, chloride ions may compete with other anions in biological systems. Compare plasma stability and tissue distribution profiles of the free base and salt forms using LC-MS/MS. Adjust dosing regimens based on ionization-dependent membrane permeability .
Q. What computational tools are effective for predicting metabolic pathways of this compound?
- Use databases like PISTACHIO and REAXYS to identify likely metabolic sites (e.g., oxidation of the quinolinyl ring or hydrolysis of the acetamide bond). Combine molecular dynamics simulations with cytochrome P450 binding models to prioritize metabolites for experimental validation via microsomal incubation assays .
Methodological Notes
- Synthesis Optimization : Scale-up reactions may require switching from dichloromethane to toluene for safer distillation .
- Data Reproducibility : Cross-validate NMR spectra with synthetic intermediates to confirm stepwise fidelity .
- Ethical Compliance : Adhere to guidelines prohibiting in vivo use of non-FDA-approved compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
